molecular formula C21H27F3O2 B575066 (trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 181943-55-5

(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B575066
CAS No.: 181943-55-5
M. Wt: 368.44
InChI Key: JRVLFALUMBSZRJ-UHFFFAOYSA-N
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Description

(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting with the preparation of the bicyclohexane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluorophenyl group via electrophilic aromatic substitution. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for synthesizing more complex molecules

Biology

The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes or inhibitors to investigate enzyme functions and protein-ligand interactions.

Medicine

In medicine, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate may serve as a lead compound for developing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.

Industry

Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also find applications in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (trans,trans)-4-Ethyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane)
  • (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4’-ethyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane)

Uniqueness

Compared to these similar compounds, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate stands out due to its trifluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3O2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25)26-17-11-18(22)20(24)19(23)12-17/h11-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVLFALUMBSZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705233
Record name 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181943-55-5
Record name 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-ethyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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